N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a pyrimidine ring with dimethylamino and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide typically involves multiple steps. One common approach is to start with the synthesis of the naphthalene-2-sulfonamide precursor. This can be achieved by reacting naphthalene with chlorosulfonic acid to form naphthalene-2-sulfonyl chloride, which is then treated with ammonia to yield naphthalene-2-sulfonamide .
Next, the pyrimidine ring is synthesized by reacting 4-chloro-6-methylpyrimidine with dimethylamine. The resulting 4-(dimethylamino)-6-methylpyrimidine is then coupled with 4-aminophenylamine to form the intermediate compound . Finally, the intermediate is reacted with naphthalene-2-sulfonamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides .
Scientific Research Applications
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)naphthalene-2-sulfonamide can be compared with other sulfonamide compounds, such as:
Benzenesulfonamide: A simpler sulfonamide with a benzene ring instead of a naphthalene ring.
Naphthalene-2-sulfonamide: Similar to the target compound but lacks the pyrimidine ring and dimethylamino substituents.
4-nitrophenylsulfonyltryptophan: A sulfonamide compound with a nitrophenyl group and tryptophan moiety.
The uniqueness of this compound lies in its complex structure, which combines a naphthalene ring, a sulfonamide group, and a pyrimidine ring with specific substituents. This unique structure contributes to its diverse range of applications and potential as a multifunctional compound in scientific research.
Properties
Molecular Formula |
C23H23N5O2S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H23N5O2S/c1-16-14-22(28(2)3)26-23(24-16)25-19-9-11-20(12-10-19)27-31(29,30)21-13-8-17-6-4-5-7-18(17)15-21/h4-15,27H,1-3H3,(H,24,25,26) |
InChI Key |
LNJFDCSJGVQEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C)C |
Origin of Product |
United States |
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